molecular formula C6H13NO8P- B1261294 2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose

2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose

Cat. No. B1261294
M. Wt: 258.14 g/mol
InChI Key: YMJBYRVFGYXULK-QZABAPFNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-glucosamine 1-phosphate(1-) is conjugate base of alpha-D-glucosamine 1-phosphate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of an alpha-D-glucosamine 1-phosphate.

Scientific Research Applications

Application in Endotoxin Antagonism

A significant application of a compound closely related to 2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose is in the inhibition of endotoxin responses. E5564, a synthetic lipodisaccharide derived from similar compounds, has been shown to antagonize the toxic effects of endotoxins, which are key components of the outer cell membrane of Gram-negative bacteria. This compound inhibits lipopolysaccharide (LPS)-mediated activation of human myeloid cells and mouse tissue culture macrophage cell lines, as well as cytokine production in both human and animal whole blood. Its effectiveness in blocking LPS-induced cytokines and bacterial-induced lethality in mice positions it as a potential therapeutic agent for diseases caused by endotoxin (Mullarkey et al., 2003).

Crystal and Molecular Structure Studies

The crystal and molecular structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt, a compound similar to 2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose, has been determined. These studies provide insights into the conformation and geometry of the sugar ring and the N-sulfate moiety, essential for understanding the compound's chemical behavior and potential applications in various scientific fields (Yates et al., 1995).

Synthetic Applications

The synthesis of various derivatives of D-glucopyranose, closely related to 2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose, has been explored. These derivatives do not activate macrophage but can inhibit the binding of LPS to macrophage, showing potential for medical applications, particularly in modulating immune responses (Shiozaki et al., 1993).

properties

Product Name

2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose

Molecular Formula

C6H13NO8P-

Molecular Weight

258.14 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-azaniumyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3-,4-,5-,6-/m1/s1

InChI Key

YMJBYRVFGYXULK-QZABAPFNSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])[NH3+])O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])[NH3+])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose
Reactant of Route 2
2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose
Reactant of Route 3
2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose
Reactant of Route 4
2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose
Reactant of Route 5
2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose
Reactant of Route 6
2-ammonio-2-deoxy-1-O-phosphonato-alpha-D-glucopyranose

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